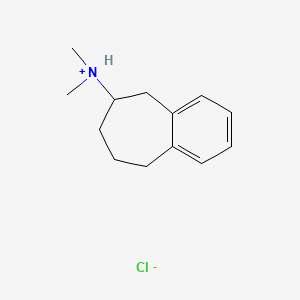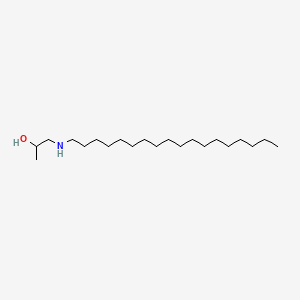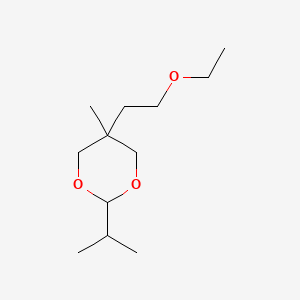
cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxyethyl, methyl, and propan-2-yl groups attached to the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethanol with a suitable dioxane precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The ethoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohols or ethers.
Scientific Research Applications
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with similar structural features but lacking the ethoxyethyl and methyl groups.
2-Methyl-1,3-dioxane: Another dioxane derivative with a methyl group but different substituents compared to 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane.
Uniqueness
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is unique due to its specific combination of ethoxyethyl, methyl, and propan-2-yl groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
22644-80-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H24O3/c1-5-13-7-6-12(4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
UUBPWYVITMKKCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(COC(OC1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


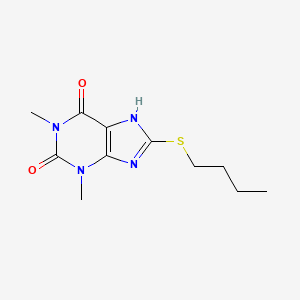
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
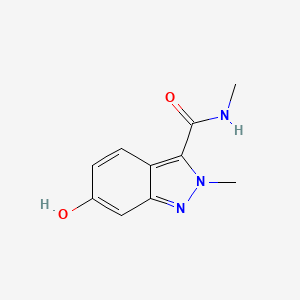
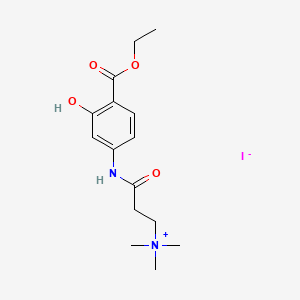
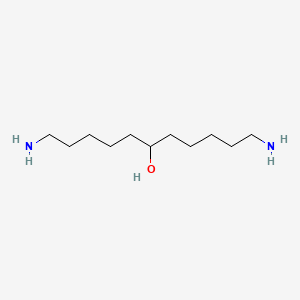
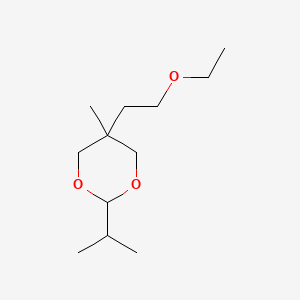

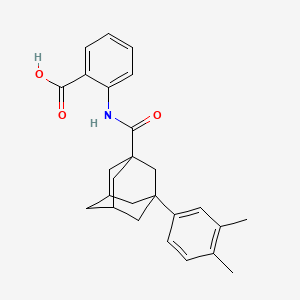
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)


